tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate typically involves the reaction of tert-butyl acetoacetate with a diazonium salt derived from 1H-pyrazole-4-amine. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. The general reaction scheme is as follows:
Formation of Diazonium Salt: 1H-pyrazole-4-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with tert-butyl acetoacetate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the diazenyl linkage to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or hydrazines.
Substitution: Substitution reactions can yield a variety of esters or amides, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate involves its interaction with molecular targets through its functional groups. The diazenyl linkage can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: This compound features a similar tert-butyl ester group but with a different heterocyclic system.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl ester group, but with an indole ring system.
Uniqueness
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is unique due to its combination of a pyrazole ring and a diazenyl linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl ester group also provides stability and facilitates further functionalization.
Properties
Molecular Formula |
C11H16N4O3 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-(1H-pyrazol-4-yldiazenyl)butanoate |
InChI |
InChI=1S/C11H16N4O3/c1-7(16)9(10(17)18-11(2,3)4)15-14-8-5-12-13-6-8/h5-6,9H,1-4H3,(H,12,13) |
InChI Key |
RIJXCPDUFMYPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)N=NC1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.